Silver azide
Description
Structure
2D Structure
Properties
CAS No. |
13863-88-2 |
|---|---|
Molecular Formula |
AgN3 |
Molecular Weight |
149.889 g/mol |
IUPAC Name |
silver;azide |
InChI |
InChI=1S/Ag.N3/c;1-3-2/q+1;-1 |
InChI Key |
QBFXQJXHEPIJKW-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=[N-].[Ag+] |
Canonical SMILES |
[N-]=[N+]=[N-].[Ag+] |
Other CAS No. |
13863-88-2 |
Pictograms |
Explosive |
Synonyms |
silver azide |
Origin of Product |
United States |
Synthesis Methodologies and Morphological Control of Silver Azide
Precipitation Techniques from Aqueous Solutions
Precipitation from an aqueous solution is a foundational method for synthesizing silver azide (B81097). This approach typically involves a double decomposition reaction where the low solubility of silver azide drives its formation.
Role of Silver Nitrate (B79036) and Sodium Azide Precursors
The most common synthesis of this compound involves the reaction of a water-soluble silver salt, typically silver nitrate (AgNO₃), with an alkali metal azide, most often sodium azide (NaN₃). fishersci.sefishersci.be This metathesis reaction, conducted in an aqueous solution, results in the precipitation of solid this compound, leaving the soluble sodium nitrate in the solution. fishersci.befishersci.no The fundamental chemical equation for this process is:
AgNO₃(aq) + NaN₃(aq) → AgN₃(s) + NaNO₃(aq) fishersci.no
If this reaction is performed without modification, the low solubility of this compound leads to rapid and extensive nucleation. fishersci.seeasychem.org This results in a colloidal product that has a low bulk density and poor handling characteristics. fishersci.se
Influence of Ammonia (B1221849) and pH Control on Crystallization
To overcome the challenges of rapid nucleation, ammonia (NH₃) is frequently used as a complexing agent. fishersci.ca Ammonia increases the solubility of this compound by coordinating with silver ions to form the soluble diamminesilver(I) complex ([Ag(NH₃)₂]⁺). fishersci.seeasychem.org This prevents the immediate precipitation of this compound upon mixing the precursors.
The crystallization is then induced in a controlled manner by slowly removing the ammonia from the solution, usually through heating and distillation. wikipedia.orgwikipedia.org As ammonia is driven off, the complex breaks down, releasing silver ions at a slow, controlled rate, which promotes the growth of larger, denser crystals rather than fine particles. fishersci.sewikipedia.org
Control of pH is also a critical parameter in managing the crystallization process. easychem.org In what is known as the Costain process, a dilute solution of acetic acid is introduced when the precipitation of this compound first begins. fishersci.sewikipedia.org This neutralizes free ammonia and helps to induce the formation of seed crystals, providing a basis for controlled crystal growth. fishersci.sewikipedia.org Further pH control can be achieved with reagents such as potassium bicarbonate (KHCO₃), which influences the crystal habit to produce more equant (equally-dimensioned) crystals. fishersci.ca More recent methods utilize the hydrolysis of esters, such as ethylene (B1197577) glycol diacetate, to slowly neutralize the ammonium (B1175870) ion. fishersci.seeasychem.org This approach offers greater kinetic control over the crystallization and minimizes the vigorous evolution of ammonia gas. fishersci.seeasychem.org
Impact of Surfactants on Crystal Agglomeration
Crystal agglomeration, the process where individual crystals bind together, can lead to a non-uniform product with a broad particle size distribution. fishersci.co.uk To mitigate this, surfactants can be employed during the synthesis. Research has documented the use of the commercial surfactant Empilan AQ100 to reduce the agglomeration of this compound crystals during crystallization. fishersci.ca
Surfactants are amphiphilic molecules that adsorb to the surface of growing crystals. fishersci.co.uk This surface layer acts as a physical barrier, preventing the crystals from fusing together. fishersci.co.uk The use of such agents helps in producing a free-flowing product with more uniform particle morphology.
In-Situ Fabrication Approaches
In-situ fabrication offers an alternative route to this compound synthesis, where the final product is formed directly in place from a solid precursor, often providing better control over the final product's form.
Utilizing Metal Oxide Precursors
An established in-situ method involves using micron-scale silver(I) oxide (Ag₂O) as a precursor. atamankimya.comamericanelements.com In this process, Ag₂O particles, which can be prepared through a simple chemical precipitation method, are reacted directly with hydrazoic acid (HN₃). atamankimya.comamericanelements.com The reaction proceeds as follows:
Ag₂O(s) + 2HN₃(aq) → 2AgN₃(s) + H₂O(l)
This technique allows for the direct conversion of the solid silver oxide into this compound. Studies have shown that this compound can be successfully synthesized using a reaction time of 12 hours. atamankimya.comamericanelements.com While increasing the reaction duration is beneficial for the generation of this compound, it does not appear to have a significant influence on the morphology of the resulting particles. atamankimya.comamericanelements.com
Microreaction System Architectures for Morphological Optimization
Modern synthesis techniques increasingly utilize microreaction systems, also known as microfluidic reactors, to achieve superior control over particle morphology. fishersci.cawikipedia.org These systems are characterized by small reactor volumes, which enhances safety, and provide for highly efficient and rapid mixing. wikipedia.orgciteab.com This allows for precise control over reaction parameters such as temperature, reactant concentration, and residence time. citeab.com
The application of a passive microreaction system with an integrated static micromixer has been shown to significantly improve the crystal morphology of this compound. fishersci.cawikipedia.org
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Precursors | Key Control Parameters | Resulting Morphology |
|---|---|---|---|
| Standard Precipitation | Silver Nitrate, Sodium Azide | Reactant concentration | Colloidal, low-density particles fishersci.se |
| Ammonia-Controlled Precipitation | Silver Nitrate, Sodium Azide, Ammonia | Rate of ammonia removal, pH (acetic acid) | Larger, dense, cubical crystals wikipedia.orgwikipedia.org |
| Microreaction System | Silver Nitrate, Sodium Azide | Flow rate, mixing efficiency | Spherical-like, narrow size distribution wikipedia.org |
| In-Situ from Oxide | Silver(I) Oxide, Hydrazoic Acid | Reaction time | Morphology dependent on precursor atamankimya.comamericanelements.com |
The preparation of this compound in a microreaction system results in particles that are spherical or nearly spherical, with a particle size ranging from approximately 712 nm to 1106 nm. wikipedia.org In contrast, conventional synthesis in a beaker tends to produce pyramidal crystals with sharp points and a broader particle size distribution. wikipedia.org This demonstrates the feasibility of using microreaction architecture as a safe and efficient method for the rapid preparation of this compound with improved physical properties. wikipedia.org
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 61698 wikipedia.org |
| Silver nitrate | 24470 fishersci.be |
| Sodium azide | 33557 fishersci.se |
| Ammonia | 222 nih.gov |
| Acetic acid | 176 |
| Silver(I) oxide | 9794626 nih.gov |
| Hydrazoic acid | 24530 nih.gov |
| Water | 962 |
| Potassium bicarbonate | 516893 wikipedia.org |
| Ethylene glycol diacetate | 8121 fishersci.ca |
| Polyvinylpyrrolidone (B124986) | 6917 fishersci.no |
Control of Particle Size and Morphology
The particle size and morphology of this compound are critical parameters that influence its performance as a primary explosive. Control over these characteristics is achieved through careful manipulation of synthesis conditions.
Strategies for Sub-Micron and Nanoparticle Synthesis
The synthesis of sub-micron and nanoparticle this compound has been a focus of research to enhance its properties. Various methods have been developed to achieve these fine particles.
One approach is the Spray Flash Synthesis (SFS) process, which involves spraying solutions of silver nitrate and sodium azide into a heated atomization chamber under a low vacuum. researchgate.net This method utilizes the collision of droplets, which act as individual micro-reactors, and the rapid evaporation of the solvent to limit the final particle size. researchgate.net The SFS process has been shown to produce this compound particles with mean sizes ranging from 220 nm to 390 nm, which is significantly smaller than those produced by conventional precipitation methods. researchgate.net
Another common technique is chemical reduction . mdpi.commdpi.com This involves reducing a silver salt, typically silver nitrate, in the presence of a reducing agent and a stabilizer. mdpi.commdpi.com For instance, sub-micron silver particles can be prepared from silver nitrate using a reducing agent like hydrazine (B178648) hydrate, with a surfactant mixture to control particle size. researchgate.net Microfluidic systems offer precise control over reaction conditions, enabling the synthesis of sub-micron silver particles with uniform morphology and high throughput by reacting silver nitrate with a reducing agent like ascorbic acid in the presence of a stabilizer like polyvinylpyrrolidone (PVP). mdpi.com
The use of a stabilizing ligand , such as polyvinylpyrrolidone (PVP), during synthesis can also control particle size and distribution. scispace.comktu.lt In the synthesis of this compound nanoparticles, the presence of PVP leads to a more stable suspension and a narrower size distribution. ktu.lt
The Bristol Accelerated Nanoparticle Generation (BANG) method offers a novel, solvent-free approach. This technique involves the detonation of a silver-based explosive, such as this compound, to generate uncapped, heterogeneous nanoparticles. uszko.uk
Furthermore, this compound nanoparticles can be synthesized by mixing solutions of silver nitrate and sodium azide in various solvents. scispace.com The choice of solvent, such as water, methanol, or a mixture, influences the yield and size of the resulting nanoparticles, with sizes ranging from 50 to 500 nm being reported. scispace.com
Correlation between Synthesis Parameters and Crystal Habit
The crystal habit of this compound, which describes the characteristic external shape of its crystals, is strongly influenced by the synthesis parameters.
Reactant Concentration and Stirring Rate: The concentration of the reactants and the stirring rate during precipitation are known to affect the particle size and morphology of the resulting this compound. google.com
Additives and Modifiers: The introduction of certain additives can control the nucleation rate and crystal habit. For example, sodium carboxymethylcellulose has been used as a modifier in the Costain process to influence these properties. google.com
Solvent and Temperature: The solvent system and reaction temperature play a crucial role. In the synthesis of this compound nanoparticles, using water or a water-methanol mixture as a solvent has been found to be effective. scispace.com The temperature during crystallization also impacts the final crystal form.
Microreaction Systems: Utilizing a microreaction system with a static micro-mixer allows for fast mixing and precise control over reaction parameters, leading to improved crystal morphology. researchgate.net this compound prepared in such a system tends to have a spherical or spherical-like shape, in contrast to the pyramidal crystals with sharp points often produced in a beaker. researchgate.net This method also affects the particle size, with microreaction systems yielding particles in the range of 712.4 nm to 1106.4 nm. researchgate.net
Electric and Magnetic Fields: The application of weak, non-contact electric or magnetic fields during crystallization has been explored as a method to control the defect structure and, consequently, the properties of this compound whiskers. core.ac.uk
The table below summarizes the influence of various synthesis parameters on the morphology of this compound.
| Synthesis Parameter | Effect on Crystal Habit |
| Reactant Concentration | Influences particle size and morphology. google.com |
| Stirring Rate | Affects particle size and morphology. google.com |
| Additives (e.g., sodium carboxymethylcellulose) | Controls nucleation rate and crystal habit. google.com |
| Solvent | The choice of solvent (e.g., water, methanol) impacts nanoparticle formation and yield. scispace.com |
| Use of Microreaction Systems | Promotes spherical or spherical-like morphology and a more uniform particle size distribution. researchgate.net |
| Application of Electric/Magnetic Fields | Can alter the defect structure of the crystals. core.ac.uk |
Preparation of Charges in Sub-Millimeter Geometries
For specific applications, such as in micro-electro-mechanical systems (MEMS), it is necessary to produce this compound charges in sub-millimeter geometries. tdl.orgtdl.org
A demonstrated method involves filling micro-capillaries with a powder of the energetic material. tdl.orgtdl.org This technique has been successfully used to create cylindrical charges of this compound with diameters ranging from 10 µm to 200 µm. tdl.orgtdl.org To achieve this, powders with average particle sizes of no more than a few microns are required. tdl.org The process involves creating a slurry of the this compound powder in a liquid, such as isopropanol, and then drawing this slurry into the micro-capillaries. tdl.org After filling, the capillaries are dried to remove the solvent. tdl.org
In-situ fabrication is another approach for creating micro-charges. This has been demonstrated by reacting micron-scale silver(I) oxide with hydrazoic acid. epa.govresearchgate.net This method allows for the direct synthesis of this compound within a desired structure. Increasing the reaction time in this process is beneficial for the generation of this compound but does not significantly impact the morphology of the final product. epa.govresearchgate.net
The table below outlines methods for preparing sub-millimeter this compound charges.
| Method | Description | Resulting Geometry |
| Micro-capillary Filling | A slurry of fine this compound powder is drawn into micro-capillaries, which are then dried. tdl.org | Cylindrical charges with diameters from 10 µm to 200 µm. tdl.orgtdl.org |
| In-Situ Reaction | Micron-scale silver(I) oxide is reacted with hydrazoic acid to form this compound directly in place. epa.govresearchgate.net | This compound micro-charge. epa.govresearchgate.net |
Crystallographic and Structural Investigations of Silver Azide
Ambient Pressure Crystal Structures
At ambient conditions, silver azide (B81097) crystallizes in the orthorhombic space group Ibam. iastate.eduaip.org This crystal system is defined by three unequal crystallographic axes at right angles to each other. The unit cell parameters for this phase have been determined by X-ray crystallography. iastate.edu The structure consists of a coordination polymer of Ag⁺ and N₃⁻ ions. iastate.eduaip.org
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Ibam (No. 72) |
In the orthorhombic phase, each silver(I) ion is coordinated by azide ligands in a geometry that can be described as a highly distorted 4+2 octahedron. iastate.edu There are four closer nitrogen atoms forming a square planar arrangement around the central silver ion. iastate.eduaip.org Two additional nitrogen atoms, belonging to adjacent layers, are situated at a greater distance, completing the distorted octahedral coordination. iastate.edu Each end of an azide ligand, in turn, connects to two silver centers. iastate.eduaip.org
The crystal structure of orthorhombic this compound is composed of two-dimensional layers of AgN₃ stacked upon one another. iastate.eduaip.org Within each layer, the silver ions are linked by the azide anions to form a polymeric network. The bonding between these layers is maintained by weaker silver-nitrogen interactions, which correspond to the two more distant nitrogen atoms in the distorted octahedral coordination of the silver(I) centers. iastate.edu
High-Temperature Polymorphism
Upon heating, this compound undergoes a phase transition, transforming from its ambient orthorhombic structure to a high-temperature monoclinic polymorph. This change signifies a rearrangement of the constituent ions into a different crystal lattice.
An irreversible, temperature-induced phase transition occurs at approximately 170 °C (443 K), leading to the formation of a monoclinic crystal structure. nih.gov This high-temperature phase has been identified and its structure refined using X-ray powder diffraction data. It belongs to the space group P2₁/c (No. 14). nih.gov The phase transition has been further characterized using techniques such as Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC). nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c (No. 14) |
| a | 6.0756(2) Å |
| b | 6.1663(2) Å |
| c | 6.5729(2) Å |
| β | 114.19(0)° |
| Volume | 224.62(14) ų |
The transition from the orthorhombic to the monoclinic phase involves significant structural reorganization. In the high-temperature monoclinic structure, the silver atoms are coordinated by four nitrogen atoms in a distorted square coordination environment, forming two-dimensional layers. nih.gov These layers are then linked by weaker perpendicular Ag-N contacts, resulting in a 4 + 2 coordination geometry around the silver atoms, similar to the ambient phase but with different symmetry and lattice parameters. nih.gov DFT band structure calculations suggest that the fundamental bonding characteristics remain essentially the same between the two phases. nih.gov
High-Pressure Structural Transformations of this compound
Under ambient conditions, this compound (AgN₃) crystallizes in the orthorhombic space group Ibam. aip.org However, its structure undergoes significant, reversible transformations when subjected to high pressure. These changes are of considerable interest for understanding the stability and properties of energetic materials. aip.orgresearchgate.net
Orthorhombic-to-Tetragonal Phase Transitions
This compound undergoes a reversible, second-order phase transition from an orthorhombic to a tetragonal structure as pressure is applied. researchgate.netiastate.edu This transformation begins at ambient pressure and is completed at approximately 2.7 GPa. aip.orgresearchgate.net The transition is driven by anisotropic compressibility of the crystal lattice. aip.orgresearchgate.net Under compression, the b and c crystal axes shrink, while the a-axis exhibits an anomalous expansion. aip.orgresearchgate.net The significant compression along the b-axis leads to a convergence of the a and b lattice parameters until they become equal at 2.7 GPa, satisfying the condition for a tetragonal structure. aip.orgiastate.edu
This structural change is also accompanied by a shift in the coordination of the silver atom. In the ambient orthorhombic phase, the coordination is described as 4+4 (four short and four long bonds). iastate.eduresearchgate.net Upon transitioning to the high-pressure tetragonal phase, this changes to an eight-fold coordination. iastate.eduresearchgate.net The high-pressure phase is characterized by the space group I4/mcm. aip.orgresearchgate.net
| Parameter | Orthorhombic Phase (Ambient Pressure) | Tetragonal Phase (>2.7 GPa) |
|---|---|---|
| Space Group | Ibam | I4/mcm |
| Lattice Parameter a (Å) | 5.602 | Becomes equal |
| Lattice Parameter b (Å) | 5.938 | |
| Lattice Parameter c (Å) | 6.022 | Continues to shrink |
| Coordination Number | 4+4 | 8 |
Analysis of Lattice Mode Degeneration Under Compression
The transition from the lower-symmetry orthorhombic phase to the higher-symmetry tetragonal phase under pressure leads to a degeneration of lattice modes. researchgate.netrsc.org This phenomenon was observed through high-pressure Raman and infrared spectroscopy studies. rsc.org As the crystal structure becomes more symmetrical with the equalization of the a and b axes, certain distinct vibrational modes in the orthorhombic phase become degenerate, or equivalent in energy, in the tetragonal phase. researchgate.netrsc.org This degeneration of the lattice modes is a direct consequence of the increased symmetry elements present in the tetragonal structure compared to the orthorhombic structure. researchgate.netrsc.org
Rotational Dynamics of Azide Anions under Pressure
The structural phase transition is directly linked to the rotational movement of the azide (N₃⁻) anions within the crystal lattice. iastate.edursc.org As pressure increases, the azide anions undergo a small rotation of approximately 3 degrees. aip.orgiastate.eduresearchgate.net This rotation occurs around an axis passing through the central nitrogen atom and normal to the ab plane, resulting in an orientation inclined at 45 degrees to the ac (or bc) plane in the tetragonal phase. iastate.edu
Computational and Theoretical Studies of Silver Azide
Electronic Structure Calculations
The electronic structure of a material governs its physical and chemical properties. For silver azide (B81097), understanding the arrangement of electron energy levels is crucial to explaining its stability and explosive nature.
Density Functional Theory (DFT) has become a primary computational method for investigating the properties of silver azide. Researchers have employed DFT to perform detailed ab initio studies on its electronic structure and optical properties. nih.gov These calculations have been used to analyze structural, electronic, vibrational, and thermodynamic characteristics of the compound's different crystalline phases. researchgate.net DFT methods, often within the generalized gradient approximation (GGA), serve as the foundation for analyzing charge transfer, bond order, and reactivity, providing a quantum-mechanical description of the material. nih.govresearchgate.net The Vienna Ab initio Simulation Package (VASP) is one of the software packages used to perform these DFT-based simulations. acs.org
The energy band structure of this compound has been calculated using a self-consistent approach within the density-functional approximation. researchgate.net Analysis of the band diagram reveals the origin of the electronic bands, which can be understood by comparing them with the molecular states of the isolated azide anion (N₃⁻). researchgate.net
Studies of the total and partial density of states (DOS) show that the electronic structure does not undergo significant changes at temperatures below 548 K, indicating that variations in this range are primarily physical. acs.org However, at 573 K, the DOS peaks in the valence bands become more dispersed and shift to lower energies, leading to a closure of the band gap between the conduction and valence bands. acs.org This change signifies that this compound begins to exhibit metallic properties just before it explodes. acs.org
The valence bands of this compound are characterized by significant hybridization of atomic orbitals. The top of the valence band is described as a wide, mixed anionic-cationic band, resulting from the interaction between the silver cation and the azide anion. researchgate.net Detailed analysis shows that this upper valence band is strongly dominated by the d-states of silver (Ag-d). nih.govresearchgate.net These silver d-states are partially responsible for the formation of the band, with a calculated ratio of nitrogen p-states to silver d-states (p:d) of approximately 1.4:1. researchgate.net This mixing gives the top valence band its distinct anionic-cationic character. researchgate.net Further down in the valence band, the DOS is composed of superimposed s and p states of nitrogen. acs.org
To make the complex calculations of electronic structure more computationally tractable, pseudopotential methods are frequently used. In studies of this compound, norm-conserving pseudopotentials have been employed in conjunction with a mixed basis set within the framework of density-functional theory. researchgate.net This approach simplifies the calculations by replacing the strong Coulombic potential of the atomic nuclei and the effects of the core electrons with a weaker, effective potential, or pseudopotential. This allows the computational effort to be focused on the valence electrons, which are primarily responsible for chemical bonding and the material's electronic properties. researchgate.net This method has been successfully used to analyze the band structure and the nature of the chemical bonds in the crystal. researchgate.net
Table 1: Key Findings from DFT Studies on this compound Electronic Structure
| Research Focus | Computational Method | Key Findings | Citations |
|---|---|---|---|
| Electronic & Optical Properties | DFT within Generalized Gradient Approximation (GGA) | The compound is ionic with covalent character; valence bands are strongly dominated by silver d-states. | nih.gov |
| Energy Band Structure | DFT with norm-conserving pseudopotential and mixed basis | The top valence band has a mixed anionic-cationic character due to the hybridization of Ag-d and N-p states. | researchgate.net |
| Reactivity & Phase Properties | DFT with localized orbitals | Used to study structural, electronic, vibrational, and thermodynamic properties of different crystalline phases. | researchgate.net |
| Temperature Effects on DOS | Ab initio MD simulations using DFT | Below 548 K, the electronic structure is stable. At 573 K, the band gap closes, and the material exhibits metallic properties. | acs.org |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a powerful lens to observe structural changes, phase transitions, and decomposition mechanisms under the influence of temperature.
Ab initio molecular dynamics simulations have been performed to investigate how different temperatures affect the structure and stability of solid this compound. acs.org These simulations show that while the material's electronic structure remains largely unchanged up to 548 K, its structural and vibrational properties are significantly affected by temperature. acs.org
The simulations indicate that the initiation of decomposition is a thermal process triggered by the breaking of the N–N bond. acs.orgresearchgate.net This N–N bond fission is observed to take place at a temperature of 523 K. acs.orgresearchgate.net An examination of the atomic trajectories during the simulations reveals that the azide sublattice structure breaks down before the silver sublattice. acs.org The initial bond breaking leads to a cascade of decomposition reactions, producing nitrogen radicals, N₂ molecules, and silver clusters. acs.orgresearchgate.net As the temperature increases, the sensitivity of this compound also increases. acs.org Isothermal pyrolysis experiments conducted in the temperature range of 513–558 K support the findings of these simulations. royalsocietypublishing.org
Table 2: Temperature-Dependent Events in this compound from Molecular Dynamics Simulations
| Temperature | Event/Observation | Significance | Citations |
|---|---|---|---|
| 473 K - 498 K | Higher frequency internal vibrations within azide units dominate. | The material is in a stable crystalline solid state. | acs.org |
| 523 K | N–N bond fission occurs; azide sublattice structure begins to break down. | This is the initial step in the thermal decomposition of this compound. | acs.orgresearchgate.netresearchgate.net |
| 573 K | Band gap closure between conduction and valence bands; electronic delocalization increases. | The material transitions to a metallic state, signaling the onset of explosion. | acs.orgresearchgate.net |
Theoretical Modeling of Energetic Properties
The activation energy (Ea) for the thermal decomposition of this compound has been a subject of numerous theoretical and experimental investigations, revealing different values depending on the state of the material and the specific reaction phase. For the solid-state decomposition of the low-temperature orthorhombic form, activation energies have been reported in the range of 44 to 46 kcal/mole (approximately 1.82 to 1.91 eV). researchgate.netdtic.mil For the high-temperature form, a lower activation energy of 31 to 32 kcal/mole (approximately 1.35 to 1.39 eV) is observed. dtic.mil
In the molten state, the decomposition kinetics are more complex. The initial decomposition, which occurs at the interface between metallic silver and molten this compound, has a calculated activation energy of 38 ± 2.5 kcal/mole (approximately 1.65 eV). dtic.mil As the reaction proceeds, it enters an accelerated phase due to the formation and growth of silver nuclei within the melt. In this phase, the apparent activation energy increases significantly to 138 ± 5 kcal/mole (approximately 6.0 eV). dtic.mil Theoretical analysis suggests that this higher value is a composite, incorporating the activation energy for the growth of silver nuclei, which is estimated to be around 24 kcal/mole (approximately 1.04 eV). dtic.mil
| Phase/Condition | Activation Energy (kcal/mole) | Activation Energy (eV) |
|---|---|---|
| Solid State (Low-Temp Form) | 44 - 46 | ~1.82 - 1.91 |
| Solid State (High-Temp Form) | 31 - 32 | ~1.35 - 1.39 |
| Molten (Initial, Interface) | 38 ± 2.5 | ~1.65 |
| Molten (Accelerated Phase) | 138 ± 5 | ~6.0 |
| Molten (Nuclei Growth) | ~24 | ~1.04 |
The thermodynamic state of this compound under shock compression has been modeled to understand its behavior as an energetic material. The thermal and caloric equations of state (EOS) for the orthorhombic phase of this compound have been developed, allowing for the calculation of pressure-temperature relationships along the Hugoniots for materials with varying porosity. researchgate.net The Hugoniot curve describes the thermodynamic states of a material behind a shock front.
These calculations have been performed for pressures up to 3 GPa and temperatures ranging from 300–500 K. researchgate.net For the orthorhombic phase, the bulk modulus (K), a measure of resistance to compression, is calculated to be 42(3) GPa. researchgate.net The models also allow for the calculation of the shock velocity-particle velocity relationship. Such EOS and Hugoniot data are crucial for analyzing the mechanisms of shock-induced decomposition, providing essential information for predicting the material's response to high-pressure, high-strain-rate conditions. researchgate.net
The tendency of this compound to decompose is deeply rooted in its electronic structure. First-principles calculations of the energy band structure reveal key features that correlate with its instability. researchgate.net The top of the valence band in this compound is formed by a hybridization of the nitrogen 2p orbitals and the silver 4d orbitals. researchgate.net This creates a mixed anionic-cationic character in the top valence band, which is a feature it shares with silver halides. researchgate.net
The density of states analysis shows that the metal (silver) states have a significant effect on the valence electrons of the azide group. researchgate.net This interaction is believed to be directly related to the thermal decomposition mechanism. Ab initio studies indicate that while this compound is primarily an ionic compound, it possesses a degree of covalent character in its bonding. researchgate.net The electronic structure calculations show that as temperature increases, a significant thermal population of electronic excitations occurs, which can lead to metallization of the material around 573 K. acs.org This transition to a metallic state coincides with the onset of explosive decomposition, suggesting that the electronic excitation is a critical step in initiating the reaction. acs.org
Lattice Dynamics and Phonon Dispersion Relations
The vibrational properties of this compound have been investigated using theoretical calculations, which can be validated against experimental spectroscopic data. Density functional theory (DFT) methods are employed to compute the harmonic vibrational frequencies of the azide anion and the crystal lattice as a whole. researchgate.net These calculations provide insight into the characteristic vibrational modes of the material.
Dynamical Stability Under Pressure
Computational and theoretical studies reveal significant changes in the dynamical stability of this compound under hydrostatic pressure, primarily characterized by a reversible, second-order phase transition and notable anisotropic compressibility. aip.orgresearchgate.net
Under ambient conditions, this compound crystallizes in an orthorhombic structure with the Ibam space group. aip.org As pressure increases, it undergoes a phase transformation to a tetragonal structure (I4/mcm space group), a transition that completes at approximately 2.7 GPa. aip.orgresearchgate.net This transformation is driven by specific structural changes, including the convergence of the a and b cell parameters, a 3° rotation of the azide anions, and an increase in the coordination number from a 4-4 configuration (four short and four long bonds) to an eight-fold coordination. aip.org
A particularly interesting finding from these studies is the anisotropic compressibility of both phases. aip.orgaip.org The ambient orthorhombic phase displays an anomalous expansion along its a-axis as pressure is applied, a phenomenon known as negative linear compressibility. aip.orgrsc.org Concurrently, it is more compressive along the b-axis than the c-axis. aip.orgresearchgate.net The high-pressure tetragonal phase also exhibits anisotropic behavior, being more compressible in the interlayer direction compared to the intralayer directions. aip.orgaip.org
The bulk moduli for both the orthorhombic and tetragonal phases have been determined, providing quantitative insight into their resistance to compression. aip.orgaip.org
| Phase | Space Group | Bulk Modulus (K₀) (GPa) | Pressure Derivative of Bulk Modulus (K₀') |
|---|---|---|---|
| Orthorhombic | Ibam | 39 ± 5 | 10 ± 7 |
| Tetragonal | I4/mcm | 57 ± 2 | 6.6 ± 0.2 |
Vibrational Spectroscopy and Optical Properties of Silver Azide
Infrared and Raman Spectroscopic Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of silver azide (B81097), which can be categorized into internal vibrations of the azide anion (N₃⁻) and external lattice vibrations involving the silver (Ag⁺) and azide ions.
Silver azide crystallizes in the orthorhombic system with the space group Ibam (D₂ₕ²⁶) at ambient conditions. rsc.orgresearchgate.net The crystal structure belongs to the D₂ₕ point group. rsc.orgconstructor.universityjacobs-university.de A factor-group analysis for the k ≈ 0 vibrational modes, which are active in infrared and Raman spectra, has been carried out based on this crystal structure. rsc.org The analysis predicts the number and symmetry species of the vibrational modes and their selection rules for IR and Raman activity. rsc.org The D₂ₕ point group contains a center of inversion, which leads to the rule of mutual exclusion: vibrational modes that are Raman active are infrared inactive, and vice versa. umb.edulibretexts.org
The distribution of the vibrational modes among the irreducible representations of the D₂ₕ point group determines their spectroscopic activity. The selection rules are as follows:
Infrared active modes: Must transform as one of the Cartesian coordinates (x, y, z), which correspond to the B₁ᵤ, B₂ᵤ, and B₃ᵤ species. umb.edulibretexts.org
Raman active modes: Must transform as one of the quadratic functions (e.g., x², xy), corresponding to the A₉, B₁₉, B₂₉, and B₃₉ species. umb.edulibretexts.org
Silent modes: Modes belonging to the Aᵤ species are neither infrared nor Raman active. umb.edu
Table 1: Factor-Group Analysis of Vibrational Modes in this compound
| Symmetry Species | Infrared Activity | Raman Activity |
|---|---|---|
| Ag | Inactive | Active |
| B1g | Inactive | Active |
| B2g | Inactive | Active |
| B3g | Inactive | Active |
| Au | Inactive | Inactive |
| B1u | Active | Inactive |
| B2u | Active | Inactive |
| B3u | Active | Inactive |
The vibrational spectrum of this compound can be divided into two main regions: the low-frequency region (below 300 cm⁻¹) corresponding to lattice vibrations, and the higher-frequency region associated with the internal molecular vibrations of the azide ion. cam.ac.uk
The internal modes of the azide ion are the symmetric stretch (ν₁), the doubly degenerate bending (ν₂), and the asymmetric stretch (ν₃). In the crystal, the site symmetry of the azide ion is lower than that of the free ion, which can lead to the lifting of degeneracies and the appearance of multiple bands for a single vibrational mode.
Detailed assignments of the observed infrared and Raman bands have been made based on the factor-group analysis and by comparison with other metal azides. rsc.orgdtic.mil
Table 2: Assignment of Infrared and Raman Bands of this compound at Ambient Conditions
| Frequency (cm⁻¹) | Spectrum | Assignment | Vibrational Mode |
|---|---|---|---|
| ~2040 | Infrared | Asymmetric Stretch | ν₃ (B₁ᵤ, B₂ᵤ, B₃ᵤ) |
| ~1350 | Raman | Symmetric Stretch | ν₁ (Ag) |
| ~625, ~640 | Infrared | Bending | ν₂ (B₂ᵤ, B₃ᵤ) |
| ~100 - 200 | Raman | Lattice | Rotational/Translational |
| <100 | Infrared/Raman | Lattice | Translational |
Note: The exact frequencies and number of observed bands can vary depending on the experimental conditions and sample preparation.
The appearance of multiple bands for the ν₂ and ν₃ modes in the infrared spectrum is consistent with the predictions of the factor-group analysis for the Ibam space group. rsc.org The symmetric stretch ν₁ is observed as a strong band in the Raman spectrum, as expected. rsc.org The low-frequency region of both spectra contains several bands that are assigned to the translational and rotational lattice modes of the Ag⁺ and N₃⁻ ions. rsc.orgcam.ac.uk
The vibrational spectra of this compound are influenced by temperature. As the temperature decreases, the vibrational bands generally become sharper and may shift to higher frequencies. ias.ac.inresearchgate.netnih.gov This is due to the reduction in thermal motion and the contraction of the crystal lattice, which leads to stronger intermolecular forces and a decrease in the anharmonicity of the vibrations. ias.ac.in Conversely, increasing the temperature leads to broadening of the spectral lines and a shift to lower frequencies. ias.ac.inresearchgate.net
In the case of this compound, low-frequency vibrational modes become more prominent than high-frequency modes as the temperature increases. researchgate.net This suggests that at higher temperatures, low-frequency vibrations and rotations can occur more freely than in the solid at lower temperatures. researchgate.net
High-pressure Raman and infrared spectroscopy have revealed a reversible structural phase transition in this compound at approximately 2.7 GPa. rsc.orgaip.org The ambient orthorhombic phase transforms into a tetragonal structure (space group I4/mcm). aip.org This phase transition is accompanied by significant changes in the vibrational spectra. rsc.org
Upon compression, the Raman-active bending and asymmetric stretch modes of the azide ion at ambient pressure indicate that the N₃⁻ ion is nonlinear or asymmetrical. rsc.org As the pressure is increased towards the phase transition, a degeneration of the lattice modes is observed due to the increase in symmetry. rsc.org
Key spectroscopic signatures of the high-pressure phase transition include:
The softening of the ν₂(B₂ᵤ) mode and the hardening of the ν₂(B₃ᵤ) mode in the infrared spectrum, which is indicative of the rotation of the azide ions during the phase transition. rsc.org
Changes in the number and positions of the lattice modes in the low-frequency region of the Raman spectrum, reflecting the change in crystal symmetry from orthorhombic to tetragonal. rsc.org
The perpendicular arrangement of the azide ions in the high-pressure tetragonal structure is considered to be energetically favorable and contributes to the stability of this phase at high pressures. rsc.org
Absorption and Photoconductivity Studies
The optical properties of this compound are determined by its electronic band structure, which governs the absorption of light and the generation of charge carriers.
Theoretical calculations of the electronic band structure of this compound provide insights into its optical properties. researchgate.net The self-consistent energy band structure has been calculated using density-functional theory, revealing a wide anionic-cationic top valence band formed with the participation of the d states of silver. researchgate.net
The calculated band structure indicates an energy gap of 1.5 eV between the top of the valence band and the bottom of the conduction band. researchgate.net However, the first symmetry-allowed interband transition is predicted to have an energy of 4.3 eV. researchgate.net This value is in agreement with experimental data for the forbidden gap. researchgate.net The absorption of photons with energy equal to or greater than the band gap can lead to the excitation of electrons from the valence band to the conduction band, resulting in the generation of electron-hole pairs.
There is a lack of specific experimental data on the dielectric function of this compound. For many ionic crystals, the dielectric constant is influenced by both electronic and ionic polarizations. cam.ac.ukdtic.mil In heavy metal azides, such as lead azide, the dielectric constants have been found to be unusually large and highly anisotropic, with the anisotropy arising from the polarization of the azide molecule. dtic.mil Given the structural similarities, it is possible that this compound also exhibits anisotropic dielectric properties.
Role of UV Absorption in Decomposition Processes
The decomposition of this compound can be initiated by exposure to ultraviolet (UV) radiation. This photochemical process is a critical aspect of the compound's instability and has been the subject of detailed scientific investigation. The absorption of UV light by the this compound crystal lattice leads to the generation of electronic excited states, which are pivotal in the subsequent chemical breakdown.
The process begins with the absorption of a photon with sufficient energy to promote an electron from the valence band to the conduction band, creating an electron-hole pair, often described as an exciton. The presence of impurities or defects within the crystal lattice can play a significant role in the decomposition mechanism by acting as trapping sites for these charge carriers. For instance, certain metal ion impurities can function as electron traps, which enhances the extent of the initial photochemical decomposition.
Upon illumination with UV light, such as at a wavelength of 365 nm, solid this compound undergoes photolysis, resulting in the formation of metallic silver particles. researchgate.net The growth of these photolytic silver particles has been observed and characterized using techniques like diffuse reflection spectroscopy, which reveals absorption bands associated with the silver particles. researchgate.net The size and quantity of these metallic silver particles increase with both the intensity of the UV light and the duration of exposure. researchgate.net
Surface-Adsorbed Azide Investigations
The interaction of the azide ion with silver surfaces, particularly in electrochemical environments, has been extensively studied using in-situ vibrational spectroscopy. These techniques allow for the direct observation of the vibrational modes of the azide ion as it adsorbs onto a silver electrode surface, providing insights into the nature of the adsorption and how it is influenced by the electrode potential.
In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for probing the vibrational characteristics of molecules at the solid-liquid interface. dtic.mil For the study of azide on silver electrodes, these methods have revealed the presence of distinct vibrational bands corresponding to the adsorbed azide species. A key vibrational mode that is often monitored is the asymmetric stretch of the azide ion (N₃⁻), which is sensitive to its local environment and bonding. dtic.mil
In aqueous solutions, the asymmetric stretching mode of the free azide ion is typically observed around 2050 cm⁻¹. dtic.mil When azide adsorbs onto a silver electrode, this band can shift in frequency, and its intensity can change depending on the applied electrode potential. dtic.mil These spectral changes provide direct evidence of the adsorption process and can be used to deduce information about the structure and bonding of the adsorbed layer. The observation of a potential-dependent band for the adsorbed azide, distinct from the solution species, confirms that the spectroscopic signal originates from the species at the electrode surface. dtic.mil
The experimental setup for these in-situ studies typically involves a spectroelectrochemical cell that allows for simultaneous electrochemical control and spectroscopic measurement. By systematically varying the electrode potential and recording the corresponding vibrational spectra, a detailed picture of the potential-dependent behavior of the adsorbed azide can be constructed.
One of the most significant findings from in-situ vibrational spectroscopy studies of azide on silver electrodes is the potential-dependent orientation of the adsorbed ion. dtic.mil The orientation of the linear azide ion with respect to the silver surface can be inferred from the selection rules of surface-enhanced infrared and Raman spectroscopy.
At more positive electrode potentials (e.g., in the range of approximately 0.0 V to 0.25 V vs. Ag/AgCl), experimental data and theoretical calculations support a model where the azide ion adsorbs in a perpendicular orientation to the silver surface. dtic.mil In this configuration, the molecular axis of the azide ion is normal to the electrode surface. This orientation is favored at higher surface concentrations of azide, which are induced by the more positive potentials. dtic.mil
Conversely, at more negative potentials (e.g., from approximately -0.9 V to 0.0 V vs. Ag/AgCl), the azide ion is believed to adsorb with its long axis parallel to the silver surface. dtic.mil In this parallel orientation, the azide ion lies flat on the electrode. This change in orientation is a result of the varying electrostatic forces and chemical interactions at the electrode-electrolyte interface as the potential is changed. The transition between these two orientations is a key feature of the electrochemical behavior of the azide-silver system.
The potential-dependent frequency shift of the azide asymmetric stretch, often referred to as the vibrational Stark effect, provides further evidence for these orientation changes. The magnitude and direction of this shift are influenced by the strong electric field at the electrode double layer and its interaction with the vibrational dipole moment of the adsorbed azide ion.
Data Tables
Table 1: Vibrational Frequencies of the Azide Ion in Different Environments
| Vibrational Mode | Free Azide Ion (in solution) dtic.mil | Adsorbed Azide (Perpendicular) dtic.mil | Adsorbed Azide (Parallel) dtic.mil |
| Asymmetric Stretch (νₐₛ) | ~2050 cm⁻¹ | Potential-dependent, e.g., ~2080 cm⁻¹ | Not spectroscopically detected |
| Symmetric Stretch (νₛ) | ~1340 cm⁻¹ (Raman active) dtic.mil | - | - |
| Bending (δ) | ~640 cm⁻¹ dtic.mil | - | - |
Table 2: Potential Dependence of Adsorbed Azide Orientation on a Silver Electrode
| Electrode Potential Range (vs. Ag/AgCl) dtic.mil | Predominant Adsorption Orientation dtic.mil | Spectroscopic Observation dtic.mil |
| 0.0 V to +0.25 V | Perpendicular | A distinct, potential-dependent infrared band for the asymmetric stretch of the azide ion is observed. |
| -0.9 V to 0.0 V | Parallel | The adsorbed azide is not detected by in-situ infrared spectroscopy, suggesting an orientation with a small dynamic dipole moment normal to the surface. |
Decomposition Mechanisms and Kinetics of Silver Azide
Photochemical Decomposition Processes
Decomposition of silver azide (B81097) can also be initiated by exposure to electromagnetic radiation, particularly in the ultraviolet (UV) range. wikipedia.orgsciencemadness.org
Exposure to UV radiation triggers the photochemical decomposition of silver azide. wikipedia.orgsciencemadness.org The fundamental process involves the absorption of photons, which provides the energy to initiate the chemical breakdown. The initial step is the generation of nonequilibrium electrons and holes within the crystal lattice, particularly in the surface region. researchgate.net
The pathway is believed to proceed via the following steps:
A UV photon is absorbed by an azide ion, exciting an electron and creating a hole (an azide radical, N₃).
The free electron can be trapped at a defect site or a silver ion (Ag⁺), neutralizing it to a silver atom (Ag).
Mobile interstitial silver ions can then migrate to these silver atoms, leading to the growth of metallic silver particles. researchgate.net
The azide radicals can subsequently decompose to release nitrogen gas.
This formation of photolytic silver particles has been observed experimentally, with the size and quantity of the particles increasing with the intensity and duration of the light exposure. researchgate.net The presence of existing metal particles, such as colloidal gold or silver, can act as electron traps, enhancing the extent of the initial photochemical decomposition. researchgate.net
Influence of Colloidal Metal Particles as Electron Traps
The decomposition of this compound can be significantly influenced by the presence of impurities, particularly colloidal metal particles. These particles can act as electron traps, altering the kinetics and sensitivity of the decomposition process. Research has shown that the addition of colloidal gold or silver to this compound reduces the critical light energy required for ignition. researchgate.net This sensitizing effect is attributed to the role of the metal particles as electron traps during the initial stages of photochemical decomposition. researchgate.net
The primary photochemical step in this compound decomposition involves the generation of free electrons and azide radicals. wikipedia.org The colloidal metal particles provide sites where these mobile electrons can be trapped. This trapping process enhances the extent of the initial decomposition, effectively increasing the quantum yield of the photochemical reaction. researchgate.net By localizing the electrons, the particles facilitate the subsequent steps of decomposition, which involve the formation of silver atoms and nitrogen gas.
While the initial phase is photochemical, the subsequent growth of the explosion is a thermal process characterized by self-heating and an accelerated rate of decomposition. researchgate.net The presence of these metal electron traps contributes to a more efficient initial decomposition, which can more readily lead to the thermal runaway characteristic of an explosion. The mechanism underscores the critical role of electronic defects and impurity sites in the initiation of decomposition in solid-state explosives.
Mechanistic Insights into Decomposition Stages
The decomposition of this compound is a complex process that proceeds through several distinct stages, from the initial bond breaking within the azide anion to the rapid, self-accelerating thermal reaction. Understanding these stages provides insight into the explosive nature of the compound.
Initial N-N Bond Fission and Radical Formation
The initiation of this compound decomposition is triggered by the breaking of the bond between two nitrogen atoms within the azide (N₃⁻) ion. researchgate.netacs.org Ab initio molecular dynamics simulations have indicated that this N-N bond fission occurs at approximately 523 K. acs.orgresearchgate.net This primary step is considered the rate-determining step for the thermolysis of molten inorganic azides. dtic.mil
2 AgN₃(s) → 2 Ag(s) + 3 N₂(g) wikipedia.org
The initial bond fission generates nitrogen radicals, which subsequently react to form stable diatomic nitrogen (N₂) molecules and silver clusters. acs.orgresearchgate.net This process initiates a cascade of further decomposition reactions. acs.org Studies on the thermolysis of isotopically labeled azides have confirmed that the dissociation occurs by the fracture of the bond between the first and second nitrogen atoms of the azido (B1232118) group. dtic.mil
Breakdown of Azide Sublattice
Following the initial N-N bond fission, the decomposition proceeds with the structural collapse of the crystal lattice. Crucially, simulations and atomic trajectory analyses show that the azide sublattice structure breaks down before the silver sublattice. acs.orgresearchgate.netresearchgate.net
The instability is initiated within the anionic part of the crystal. As N-N bonds rupture and nitrogen radicals and N₂ molecules are formed, the integrity of the azide sublattice is compromised. acs.org The vibrations of the silver cations (Ag⁺) and azide anions (N₃⁻) lead to collisions, facilitating charge transfer from the azide ion to the silver ion. acs.org This process contributes to the formation of neutral silver atoms and further destabilizes the azide sublattice. The breakdown of the azide sublattice is a critical step that precedes the bulk decomposition and eventual formation of metallic silver aggregates. acs.org
Role of Molten Phase in Fast Decomposition
While solid-state decomposition occurs, the fast decomposition and detonation of this compound are believed to necessitate a molten phase. researchgate.netdtic.mil When this compound is heated to temperatures above 340°C, it detonates after a specific delay time, or "induction period," which is dependent on the temperature. dtic.mil During this induction period, the azide melt is observed to bubble vigorously, indicating the evolution of substantial amounts of nitrogen gas. dtic.mil
Kinetic studies of the isothermal decomposition of molten this compound have identified two main stages:
Initial Constant Rate: Decomposition initially occurs at the interface between the molten azide and metallic silver, proceeding at a constant rate. dtic.mildtic.mil
Accelerated Reaction: The reaction then accelerates due to the formation of new silver nuclei within the melt. dtic.mildtic.mil In this stage, the rate of reaction becomes proportional to the third power of time. dtic.mil
The formation and growth of these metallic silver nuclei are fundamental to the acceleration of the decomposition in the molten state. Floats of metallic silver form on the surface of the melt droplet during the induction period. dtic.mil The process is autocatalytic, with the silver product facilitating further decomposition. royalsocietypublishing.org
| Decomposition Condition | Parameter | Value |
|---|---|---|
| Molten State (at AgN₃-Ag interface) | Activation Energy | 38 ± 2.5 kcal/mol |
| Molten State (accelerated stage) | Apparent Activation Energy | 138 ± 5 kcal/mol |
| Molten State (Ag nuclei growth) | Activation Energy | ~24 kcal/mol |
| Solid State (low-temp. form) | Activation Energy | 44 - 46 kcal/mol |
| Solid State (high-temp. form) | Activation Energy | 31 - 32 kcal/mol |
| Solid State (Isothermal Pyrolysis) | Activation Energy | 1.23 ± 0.20 eV (~28.4 ± 4.6 kcal/mol) |
| Initiation Event | N-N Bond Fission Temperature | 523 K (250 °C) |
Initiation Phenomena and Reaction Dynamics in Silver Azide
Initiation Mechanisms
The initiation of a reaction in silver azide (B81097) can be triggered by several forms of energy input, including electrical, optical, and mechanical stimuli. The underlying mechanisms involve the creation of conditions that lead to a self-sustaining decomposition reaction.
The application of a sufficiently high electric field can lead to the dielectric breakdown of silver azide crystals, culminating in an explosion. cam.ac.uk Research has shown that the electrical breakdown of this compound is a time-dependent process that can occur at remarkably low electric fields, as low as 13 kV/m, which is significantly lower than for most other ionic solids. aps.org The time delay to breakdown can range from seconds to several days, depending on the applied field strength. cam.ac.ukaps.org
The initiation process is believed to be driven by the double injection of charge carriers—electrons from the cathode and holes from the anode—into the crystal. aps.org At low fields, electrical conduction is primarily due to mobile interstitial silver cations. cam.ac.uk However, at fields exceeding 15 kV/m, bipolar field injection is thought to occur. cam.ac.uk This injection of electrons and holes leads to chemical reactions within the crystal, evidenced by the formation of metallic silver globules on the surface and the evolution of nitrogen gas. aps.org
The proposed mechanism for this 'electrical decomposition' involves the following steps:
Holes injected from the anode combine, producing nitrogen gas (N₂). cam.ac.uk
Electrons injected from the cathode become localized at impurity centers or defects. cam.ac.uk
Mobile silver ions (Ag⁺) are discharged at these electron traps, forming silver atoms. cam.ac.uk
These silver atoms can then migrate and aggregate, forming filament-like silver films on the crystal surface. cam.ac.uk
The formation of these conductive silver filaments leads to a breakdown of the crystal's insulating properties. cam.ac.uk The subsequent flow of current through these metallic paths can cause 'hot spots' due to Joule heating, which then leads to thermal decomposition, self-heating, and the initiation of a deflagration that can transition to detonation. cam.ac.uk
Table 1: Electrical Breakdown Characteristics of this compound Single Crystals
| Parameter | Value | Reference |
| Lowest Breakdown Field (Room Temp.) | 13 kV/m | aps.org |
| Incubation Period to Breakdown | < 1 second to several days | cam.ac.uk |
| Conduction Mechanism (Low Field) | Mobile interstitial Ag⁺ cations | cam.ac.uk |
| Proposed Initiation Mechanism | Double injection of electrons and holes | aps.org |
Laser irradiation provides a precise method for initiating decomposition in this compound and for studying the subsequent reaction kinetics. Experiments using nanosecond and picosecond laser pulses have revealed key details about the initiation process. semanticscholar.orgscirp.org
Upon irradiation with a laser pulse, a "pre-explosion stage" is observed, characterized by "pre-explosion conductivity" and "pre-explosion luminescence." semanticscholar.orgscirp.org The duration of this stage has been estimated to be between 20 and 70 nanoseconds. semanticscholar.orgscirp.org Following this stage, the mechanical destruction of the crystal and the emission of decomposition products begin. semanticscholar.orgscirp.org
Three independent methods have confirmed that the onset of this mechanical destruction coincides with the back-front of the luminescent curve from the initiation zone:
Comparative investigation of explosive luminescence from the entire experimental area versus the laser action area. semanticscholar.org
Investigation of the conductivity of the explosion products. scirp.org
Response of an acoustic system to the pressure pulse from the explosion. scirp.org
Crucially, luminescence is observed before the sample fails, indicating that it is due to the decomposition process occurring within the solid phase. semanticscholar.org This solid-phase luminescence can be used to identify the reaction mechanism. semanticscholar.org The kinetics of this explosive luminescence show a single peak when initiated by a laser or an electron beam. researchgate.net
Table 2: Timeline of Laser-Induced Events in this compound
| Event | Timing (after initiation pulse peak) | Reference |
| Onset of Luminescence | Precedes mechanical destruction | semanticscholar.org |
| "Pre-explosion Stage" Duration | ~20 - 70 ns | semanticscholar.orgscirp.org |
| Onset of Mechanical Destruction & Product Emission | 20 - 50 ns | semanticscholar.orgscirp.org |
The initiation of energetic materials like this compound is often associated with the formation of "hot spots," which are localized regions of high temperature. Mechanical discontinuities and defects within the crystal play a significant role in the formation of these hot spots. tdl.org
Several mechanisms have been proposed for hot spot formation, with the specific mechanism depending on the material's condition and the type of stimulus. tdl.org For granular condensed explosives, mechanisms such as friction between sliding surfaces and localized adiabatic shear are considered highly probable. tdl.org In materials with trapped gas spaces or voids, adiabatic compression of these spaces and the hydrodynamic collapse of cavities are key initiation mechanisms. tdl.org
The collapse of a cavity can be highly asymmetric, leading to the formation of a high-velocity jet of material that impacts the opposite side of the cavity, a phenomenon similar to a shaped charge. tdl.org This can generate sufficiently high temperatures and pressures to cause initiation. tdl.org While these mechanisms are generally accepted for energetic materials, their specific roles and quantitative contributions to the initiation of this compound require further detailed investigation.
Reaction Propagation and Detonation Dynamics
Once initiated, the decomposition reaction in this compound can propagate through the material as either a deflagration (a subsonic reaction front) or a detonation (a supersonic reaction front sustained by a shock wave).
High-speed streak camera photography has been an invaluable tool for studying the rapid reaction propagation in primary explosives like this compound. tdl.org These studies allow for the direct visualization and measurement of reaction front velocities. tdl.orgacs.org
Experiments using direct laser initiation on cylindrical charges of this compound have revealed two distinct forms of reaction propagation:
Accelerative Reaction: The reaction starts as a lower-velocity deflagration and accelerates, in some cases transitioning to a steady-state detonation by the time it reaches the end of the charge. tdl.org
Immediate Steady-State Reaction: The reaction immediately propagates at a high, constant velocity characteristic of a detonation. tdl.org
These observations provide insight into the deflagration-to-detonation transition (DDT), a critical process in the behavior of energetic materials.
The velocity of the reaction front is not an intrinsic constant but is influenced by factors such as the dimensions of the explosive charge, a phenomenon known as the "diameter effect." tdl.org Generally, as the diameter of the charge decreases, the detonation velocity also tends to decrease. tdl.org This is attributed to energy losses from the reaction zone to the surroundings, which become more significant as the surface-area-to-volume ratio increases. tdl.org
High-speed photography studies on this compound charges with varying diameters have quantified this dependence. For instance, a decrease in steady-state velocity has been observed as the charge diameter is reduced from 200 µm to 50 µm. tdl.org In some cases, particularly with very small diameters, an accelerative reaction is observed that does not reach a steady state within the length of the charge, highlighting the critical role of geometry in sustaining a detonation. tdl.org
Table 3: Detonation Velocity of this compound vs. Charge Diameter
| Charge Diameter (µm) | Steady-State Velocity (mm/µs) | Reference |
| 200 | 2.314 | tdl.org |
| 100 | 2.408 | tdl.org |
| 100 | 2.369 | tdl.org |
| 50 | 1.876 | tdl.org |
| 50 | 1.875 | tdl.org |
Formation of Reaction Products
The explosive decomposition of this compound results in the formation of metallic silver and the release of nitrogen gas, a reaction represented by the equation: 2 AgN₃(s) → 2 Ag(s) + 3 N₂(g). wikipedia.org
The formation of metallic silver begins with a process of nucleation. royalsocietypublishing.org Investigations using electron microscopy to induce slow decomposition in single crystals of this compound have allowed for detailed observation of this process. royalsocietypublishing.orgroyalsocietypublishing.org The formation of metallic nuclei is a key step that can lead to an accelerated reaction phase. dtic.mil
The process does not appear to involve the initial formation of a small silver speck that subsequently grows. royalsocietypublishing.orgroyalsocietypublishing.org Instead, a nucleus is a region into which silver diffuses, building up a face-centered cubic lattice with a parameter larger than that of normal silver. royalsocietypublishing.org This build-up uses the silver positions in the original this compound lattice as a foundation. royalsocietypublishing.org Throughout the decomposition, the physical size of these nuclei does not seem to change; however, their density increases as more silver is added. royalsocietypublishing.org The process culminates in a final stage where the structure collapses to form normal metallic silver. royalsocietypublishing.org Nucleus formation is considered a surface phenomenon, as it is more likely for nitrogen to escape at the crystal surface, a condition necessary for silver to be added to the nucleus. royalsocietypublishing.org
| Parameter | Value (kcal/mole) | Form/Condition |
| Activation Energy (Decomposition) | 44 to 46 | Low-temperature form |
| Activation Energy (Decomposition) | 31 to 32 | High-temperature form |
| Activation Energy (Metal-Azide Interface) | 38 ± 2.5 | Molten |
| Activation Energy (Apparent, Accelerated) | 138 ± 5 | Molten, accelerated phase |
| Activation Energy (Silver Nuclei Growth) | ~24 | Molten |
Analysis of the solid reaction products reveals specific microstructural characteristics of the resulting metallic silver. Electron diffraction studies show that two distinct forms of silver are produced during decomposition. royalsocietypublishing.orgroyalsocietypublishing.org One form is highly oriented, while the other is randomly oriented. royalsocietypublishing.orgroyalsocietypublishing.org
The highly oriented silver exists as discrete nuclei with dimensions on the order of 0.1 x 0.1 x 0.05 µm, likely forming near the surface of the this compound crystal. royalsocietypublishing.org The randomly oriented silver appears to separate at the boundaries of the crystal's substructure. royalsocietypublishing.orgroyalsocietypublishing.org Examination of the solid product from isothermal pyrolysis shows that silver aggregates in the form of 'pebbles', approximately 7-14 µm in diameter, protrude from the decomposing surface. researchgate.net These larger aggregates are randomly orientated but are likely monocrystalline (single crystals). researchgate.net
The decomposition of this compound is characterized by the vigorous evolution of gaseous nitrogen. dtic.milwikipedia.org The initiation of this decomposition is triggered by the breaking of the N–N bond in the azide structure. researchgate.net Ab initio molecular dynamics simulations indicate that this N–N bond fission begins to occur at a temperature of 523 K. researchgate.net This primary event initiates numerous subsequent decomposition reactions, producing nitrogen radicals (N₂) and silver clusters. researchgate.net
During the thermal decomposition of molten this compound, the release of nitrogen is observed as vigorous bubbling. dtic.mil In some circumstances, the gas release caused by physical impact can stimulate the fracture of the samples. researchgate.net Studies of the initial stages of the expansion of explosion products suggest that they move with uniform acceleration, which may be driven by the exothermic reaction 2N₃ → 3N₂. researchgate.net
Nanoscale Research and Advanced Characterization of Silver Azide
Synthesis and Characterization of Silver Azide (B81097) Nanoparticles
The synthesis of silver azide nanoparticles allows for the study of this energetic material with a high surface-area-to-volume ratio, which can significantly influence its properties. Researchers have explored various methods to produce and stabilize these nanoparticles.
The synthesis of this compound (AgN₃) nanoparticles in a colloidal suspension is a common approach. A typical method involves the reaction of silver nitrate (B79036) (AgNO₃) and sodium azide (NaN₃) in a solvent. For instance, two equal volumes of a solvent, such as water, methanol, or a mixture of both, can be used. One solution contains silver nitrate, and the other contains sodium azide. These solutions are then mixed under stirring to form this compound nanoparticles. scispace.com The choice of solvent can influence the outcome; for example, in pure methanol, a significant portion of the this compound may precipitate, though some nanoparticles remain in the solution. ktu.lt In contrast, water or a water-methanol mixture can yield a good production of this compound nanoparticles with sizes ranging from 50 to 500 nm. ktu.lt
To prevent aggregation and control the size of the nanoparticles, a stabilizing agent like polyvinylpyrrolidone (B124986) (PVP) can be introduced during the synthesis. scispace.comwisc.edu The chemical reduction method is another widely used technique for synthesizing metallic nanoparticles, where a reducing agent like sodium borohydride (B1222165) is used to reduce a metal salt. orientjchem.org This general principle is adapted for various nanoparticle syntheses. mdpi.comacs.org
To enhance stability and create functional materials, this compound nanoparticles can be embedded within an inert matrix, such as silica (B1680970) (SiO₂). scispace.com This process results in core-shell hybrid nanoparticles where a this compound core is encapsulated within a silica shell. scispace.comktu.lt The silica coating can be achieved by adding precursors like 3-aminopropyl-trimethoxysilane and tetramethyl-orthosilicate to the this compound nanoparticle solution under stirring. scispace.com These hybrid nanoparticles can be further functionalized by attaching organic molecules to the silica surface. scispace.com This encapsulation not only improves the stability of the nanoparticles but also allows for the creation of "smart" energetic materials. scispace.comktu.lt
Microstructural Characterization Techniques
A comprehensive understanding of the microstructure of this compound is crucial for correlating its physical properties with its atomic and nanoscale arrangement. Electron microscopy and X-ray diffraction are primary tools for this purpose.
Electron microscopy techniques are indispensable for visualizing the morphology, size, and nucleation of this compound and its resulting products.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. e3s-conferences.org It is used to study the morphology of this compound particles and how it is influenced by synthesis conditions, such as reaction time. researchgate.netepa.gov For instance, SEM can reveal the shape and size distribution of this compound crystals formed from precursors like silver(I) oxide. researchgate.net It is also used to observe the morphology of silver nanoparticles embedded in silica matrices, where the silver particles often appear as bright spots on the grey silica background. mdpi.com In-situ SEM allows for the real-time observation of crystallization processes in a liquid environment. nih.gov
Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of individual nanoparticles and their internal structure. e3s-conferences.org TEM analysis of this compound nanoparticles embedded in silica has been used to characterize these hybrid energetic nanoparticles. scispace.com Studies have shown that the electron beam in a TEM can induce the decomposition of this compound into metallic silver nanoparticles of various sizes and shapes, including hexagonal or trigonal crystals. researchgate.net High-Resolution TEM (HRTEM) can even resolve the crystal lattice fringes of nanoparticles, providing detailed structural information. dbc.wroc.plazooptics.com
Scanning Transmission Electron Microscopy (STEM) combines the principles of SEM and TEM, allowing for high-resolution imaging and analytical capabilities like elemental mapping. e3s-conferences.org STEM can be used to analyze the distribution of elements within a sample, which is particularly useful for characterizing composite materials like this compound in a silica matrix. e3s-conferences.org
X-ray diffraction (XRD) is a powerful, non-destructive technique used to identify the crystalline phases present in a material and to determine its crystal structure and degree of crystallinity. rms-foundation.ch
For this compound, XRD analysis confirms its phase composition and crystal structure. researchgate.netepa.gov It has been established through XRD that this compound crystallizes in a body-centered orthorhombic structure with the space group Ibam. caltech.edu The diffraction pattern provides a unique fingerprint for the crystalline material, allowing for its unambiguous identification. nih.govsymbiosisonlinepublishing.com By analyzing the positions and intensities of the diffraction peaks, researchers can verify the synthesis of this compound and assess its purity. researchgate.netepa.gov
Furthermore, XRD is used to study the crystallinity of the material. The width of the diffraction peaks is related to the size of the crystallites; broader peaks generally indicate smaller crystallite sizes, a common feature of nanoparticles. symbiosisonlinepublishing.com This technique is also crucial for investigating pressure-induced phase transitions in this compound. researchgate.net
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the chemical bonding and vibrational modes within the this compound compound.
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy are used to probe the vibrational properties of the azide ion (N₃⁻) in the this compound crystal lattice. researchgate.netresearchgate.net The vibrational spectrum, measured over a frequency range from 40 to 4000 cm⁻¹, helps in understanding the structure and bonding of the azide group. researchgate.net At ambient pressure, the Raman-active bending and asymmetric stretching modes of the N₃⁻ ion indicate that it is nonlinear or asymmetrical. researchgate.netrsc.org
Fourier Transform Infrared Spectroscopy (FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for characterizing the chemical bonds within a material. In the context of this compound, FT-IR is used to identify the characteristic vibrations of the azide functional group (N₃⁻), confirming the synthesis of the compound. epa.govresearchgate.net
Studies have utilized FT-IR to verify the formation of this compound from precursors like silver(I) oxide (Ag₂O). epa.gov The spectra of the synthesized this compound show distinct absorption bands that correspond to the asymmetric and symmetric stretching modes of the azide anion. The antisymmetric stretching vibration of the azide ion is particularly strong and appears near 2000 cm⁻¹. researchgate.net This makes it a sensitive probe for studying the local environment of the ion. researchgate.net
The FT-IR analysis helps in confirming the successful synthesis and purity of this compound by comparing the observed spectral bands with known values for the azide group. epa.govsciencegate.app
Dynamic Light Scattering (DLS) for Nanoparticle Size
Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles in a suspension. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. scielo.br For this compound research, DLS is instrumental in characterizing the size of nanoparticles, which is a critical parameter influencing their properties.
In the context of this compound, controlling the particle size is important. For example, a microreaction system has been used to synthesize spherical-like this compound particles with sizes ranging from 712.4 nm to 1106.4 nm. rsc.org DLS provides a rapid and non-invasive method to assess the size characteristics of these synthesized nanoparticles. scielo.br
Advanced Studies on Airborne Detonation Products
The detonation of this compound results in the formation of airborne nanoparticles. researchgate.net Understanding the characteristics of these detonation products is essential for assessing potential environmental and health impacts.
Time-Resolved Particle Size Distribution
Recent advanced studies have focused on the real-time analysis of the particle size distribution of the aerosol generated during the detonation of this compound. By detonating milligram quantities of this compound in a controlled environment like a glove box, researchers can analyze the resulting airborne particles. researchgate.netresearchgate.net
Chemical Composition Analysis of Metal Nanoparticles
Following the detonation of this compound, the primary solid product is elemental silver. The explosive decomposition reaction is as follows: 2AgN₃(s) → 2Ag(s) + 3N₂(g). wikipedia.org
Advanced analytical techniques are used to confirm the chemical composition of the nanoparticles produced. Energy-dispersive X-ray spectroscopy (EDS) is a common method used to identify the elemental makeup of the particles. uszko.uk Studies have confirmed that the detonation of this compound produces nanoparticles composed of silver. uszko.uk
X-ray diffraction (XRD) analysis is another powerful tool used to determine the crystal structure of the resulting metallic particles. XRD patterns of the collected material after detonation show characteristic peaks corresponding to the face-centered cubic (FCC) structure of silver, confirming the presence of metallic silver. uszko.uk
Q & A
Basic: What are the critical parameters to consider when synthesizing silver azide to ensure purity and reproducibility?
Answer:
Synthesis of this compound (AgN₃) requires precise control of stoichiometry, reaction temperature (typically 0–5°C), and pH (maintained at ~6–7 using nitric acid). Key steps include:
- Precipitation method : Gradual addition of sodium azide (NaN₃) to silver nitrate (AgNO₃) under controlled agitation .
- Characterization : Use X-ray diffraction (XRD) to confirm crystal structure and energy-dispersive X-ray spectroscopy (EDS) for elemental composition. Purity is validated via differential scanning calorimetry (DSC) to detect impurities that alter decomposition thresholds .
- Safety : Conduct reactions in fume hoods with blast shields due to AgN₃’s extreme sensitivity .
Advanced: How can computational models resolve discrepancies in reported activation energies for this compound decomposition?
Answer:
Conflicting activation energy values (e.g., 120–150 kJ/mol in thermal studies vs. 80–100 kJ/mol in shock-induced decomposition) arise from differing experimental conditions. To address this:
- Multi-scale modeling : Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) simulations to model thermal vs. mechanical stimuli .
- Experimental validation : Cross-reference computational predictions with time-resolved mass spectrometry under controlled heating rates (e.g., 5–20°C/min) and high-pressure setups .
- Error analysis : Quantify uncertainties in DSC measurements (e.g., ±2% for enthalpy) and shockwave calibration .
Basic: What spectroscopic techniques are most effective for characterizing this compound’s structural stability?
Answer:
- Raman spectroscopy : Identifies N₃⁻ vibrational modes (asymmetric stretch at ~2100 cm⁻¹) to detect lattice distortions .
- X-ray photoelectron spectroscopy (XPS) : Monitors silver oxidation states (Ag⁰ vs. Ag⁺) to assess surface degradation .
- FTIR : Tracks azide group stability under humidity (peaks at 640 cm⁻¹ for N–N bonds) .
Advanced: How do crystal defects influence this compound’s sensitivity, and what experimental designs can quantify this relationship?
Answer:
Crystal defects (e.g., vacancies, dislocations) lower activation energy by creating localized stress points. Methodologies include:
- Defect engineering : Introduce controlled defects via rapid crystallization or doping (e.g., 0.1% Cu²⁺) and analyze via high-resolution transmission electron microscopy (HRTEM) .
- Sensitivity testing : Use a fall-hammer apparatus (e.g., 0.5–2 J impact energy) to correlate defect density with initiation thresholds .
- Data interpretation : Apply Weibull statistics to model probabilistic relationships between defect distribution and sensitivity .
Basic: What are the best practices for handling and storing this compound to minimize accidental detonation?
Answer:
- Storage : Keep in amber glass vials under argon at −20°C to inhibit moisture absorption and photolytic decomposition .
- Handling : Use non-sparking tools (e.g., Teflon-coated) and avoid friction/static electricity. Conduct sensitivity tests (e.g., BAM friction test) for batch-specific risk assessment .
Advanced: How can isotopic labeling (e.g., ¹⁵N) clarify decomposition pathways in this compound?
Answer:
- Synthesis of ¹⁵N-labeled AgN₃ : React AgNO₃ with NaN₃ enriched to 99% ¹⁵N .
- Mechanistic studies : Use isotope-ratio mass spectrometry (IRMS) to track nitrogen release (N₂ vs. N₃ radicals) during thermal decomposition. Compare with DFT-predicted pathways .
Basic: What factors contribute to contradictory reports on this compound’s solubility in polar solvents?
Answer:
Discrepancies arise from solvent purity and measurement techniques. To standardize:
- Solubility testing : Use UV-Vis spectroscopy (λ = 300 nm for Ag⁺ detection) in deionized water at 25°C. Report results as g/100 mL ± SEM .
- Control variables : Pre-filter solvents (0.22 µm) to remove particulates that catalyze decomposition .
Advanced: What methodologies enable real-time monitoring of this compound’s decomposition kinetics under varying pressures?
Answer:
- High-pressure DSC : Operate at 1–10 MPa with sapphire windows to observe phase transitions .
- Synchrotron XRD : Capture lattice dynamics during shock compression (time resolution < 1 µs) .
- Data normalization : Correct for pressure-induced thermal conductivity changes using reference materials (e.g., KCl) .
Basic: How do researchers mitigate interference from byproducts when analyzing this compound’s explosive properties?
Answer:
- Chromatographic separation : Use HPLC with a C18 column to isolate AgN₃ from decomposition byproducts (e.g., AgNH₂) .
- Calibration curves : Validate purity via comparison with NIST-certified AgN₃ standards .
Advanced: What gaps exist in understanding this compound’s photolytic behavior, and how can they be addressed experimentally?
Answer:
- Knowledge gaps : Role of UV wavelength (e.g., 254 nm vs. 365 nm) on decomposition rates and quantum yield variability.
- Experimental design : Use monochromatic light sources coupled with time-resolved FTIR to track intermediate species (e.g., AgN₂⁺) .
- Collaborative studies : Cross-reference photolytic data with computational models of exciton formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
